(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

Description

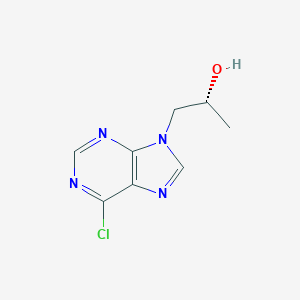

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(6-chloropurin-9-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNBNKMMTVWRJO-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C1N=CN=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C1N=CN=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333332 | |

| Record name | (2R)-1-(6-chloropurin-9-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180587-74-0 | |

| Record name | (2R)-1-(6-chloropurin-9-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 1 6 Chloro 9h Purin 9 Yl Propan 2 Ol

Chemoenzymatic Synthesis Approaches

Chemoenzymatic routes to (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol offer significant advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and reduced environmental impact. The primary approaches involve the direct asymmetric reduction of a prochiral ketone precursor and the kinetic resolution of a racemic alcohol.

Stereoselective Bioreduction Strategies

The asymmetric reduction of the prochiral ketone, 1-(6-chloro-9H-purin-9-yl)propan-2-one, using alcohol dehydrogenases (ADHs) is a highly effective method for the direct synthesis of the desired (R)-enantiomer. This strategy relies on the enzyme's ability to selectively deliver a hydride to one face of the carbonyl group.

The discovery and engineering of novel biocatalysts are crucial for expanding the scope and efficiency of stereoselective transformations. A notable example is the engineered alcohol dehydrogenase variant Lk-ADH 'Prince', derived from Lactobacillus kefir. This biocatalyst has been characterized for its potential in the stereoselective reduction of a wide array of prochiral carbonyl substrates. When employed as a whole-cell biocatalyst with E. coli, Lk-ADH 'Prince' has demonstrated the ability to produce optically active (R)-alcohols with high conversion rates (65–99.9%) and excellent anti-Prelog stereoselectivity, achieving enantiomeric excess values of up to >99%. These reactions have been successfully performed at substrate concentrations up to 100 mM. The broad substrate scope and high stereoselectivity of novel biocatalysts like Lk-ADH 'Prince' make them highly valuable for the synthesis of chiral intermediates in the pharmaceutical industry.

Enzyme-Mediated Kinetic Resolution Methods

Kinetic resolution is an alternative chemoenzymatic strategy that involves the enantioselective transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. For the synthesis of this compound, this typically involves the lipase-catalyzed acylation of the corresponding racemic alcohol.

Lipases are widely used biocatalysts for the kinetic resolution of racemic alcohols due to their operational stability, broad substrate tolerance, and high enantioselectivity. jocpr.com The principle of kinetic resolution via lipase-catalyzed acetylation lies in the differential reaction rates of the two enantiomers of the racemic alcohol with an acyl donor. In a typical procedure, the racemic 1-(6-chloro-9H-purin-9-yl)propan-2-ol is treated with a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor, commonly vinyl acetate, in an organic solvent. mdpi.comrsc.org One enantiomer is preferentially acylated by the enzyme to form the corresponding ester, while the other enantiomer remains largely unreacted. For instance, if the lipase preferentially acylates the (S)-enantiomer, the unreacted (R)-alcohol can be isolated with high enantiomeric purity once the reaction reaches approximately 50% conversion. mdpi.com The separation of the resulting alcohol and ester is then achieved through standard purification techniques like column chromatography.

The selection of the lipase is critical, as different lipases can exhibit varying or even opposite enantiopreferentiality. While specific data for the kinetic resolution of 1-(6-chloro-9H-purin-9-yl)propan-2-ol is not extensively documented, studies on analogous heteroaromatic secondary alcohols provide valuable insights. For example, the kinetic resolution of various racemic 1-heteroarylethanols has been successfully achieved with high enantiomeric excess (>96%) using CALB. mdpi.com

Table 1: Lipase-Catalyzed Kinetic Resolution of Heteroaromatic Secondary Alcohols

| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Alcohol | Enantiomeric Excess (ee) of Ester | Enantioselectivity (E) |

|---|---|---|---|---|---|---|---|

| rac-1-(Pyridin-2-yl)ethanol | CALB | Vinyl Acetate | n-Hexane | ~50 | >99% (S) | >99% (R) | >200 |

| rac-1-(Thiophen-2-yl)ethanol | CALB | Vinyl Acetate | n-Hexane | 49.5 | >96% (S) | >96% (R) | >150 |

| rac-1-(Furan-2-yl)ethanol | Novozym 435 (CALB) | Vinyl Acetate | n-Heptane | 47 | 89% (S) | - | - |

This table presents data from analogous reactions to illustrate the general effectiveness of lipase-catalyzed kinetic resolution for heteroaromatic secondary alcohols. The specific enantiopreference (R vs. S) can vary depending on the substrate and enzyme.

To achieve optimal results in lipase-catalyzed kinetic resolutions, several reaction parameters must be carefully optimized. The enantiomeric excess (ee) of the product and the enantioselectivity (E-value) of the process are key metrics for evaluating the success of the resolution. nih.gov

Enzyme Selection: As mentioned, the choice of lipase is fundamental. Screening a variety of lipases, such as those from Candida antarctica (CALA and CALB), Pseudomonas cepacia, and Thermomyces lanuginosus, is a common starting point to identify the most selective biocatalyst. mdpi.com

Acyl Donor: Vinyl esters, particularly vinyl acetate, are often preferred acyl donors as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it towards completion. rsc.org

Solvent: The nature of the organic solvent can significantly influence enzyme activity and enantioselectivity. Non-polar solvents like n-hexane, n-heptane, and tert-butyl methyl ether are frequently employed. mdpi.comnih.gov Protic ionic liquids have also been explored as alternative "green" media. rsc.org

Temperature: Temperature affects the reaction rate and can also impact the enzyme's stability and enantioselectivity. Reactions are typically run at temperatures ranging from 30°C to 60°C. mdpi.com

Substrate and Enzyme Concentration: The molar ratio of the alcohol to the acyl donor, as well as the enzyme loading, are optimized to maximize conversion and selectivity while minimizing reaction time and cost.

By systematically optimizing these parameters, it is possible to achieve high E-values (>200), which correspond to obtaining both the unreacted alcohol and the acylated product with very high enantiomeric excess (often >99%) at or near 50% conversion. mdpi.com

Chemical Synthesis Routes and Optimizations

The construction of this compound involves the strategic formation of the bond between the purine (B94841) ring and the chiral sidechain. Various methodologies have been explored to achieve this transformation with high regioselectivity and stereochemical control.

Alkylation Strategies Involving 6-Chloropurine (B14466) and Chloroacetone (B47974)

A primary and direct approach to forming the carbon-nitrogen bond is through the alkylation of 6-chloropurine. nih.govub.edu This method typically involves the reaction of 6-chloropurine with a suitable three-carbon electrophile. Direct alkylation of 6-chloropurine often leads to a mixture of N7 and N9 isomers, with the N9 isomer being the thermodynamically more stable and generally predominant product. nih.gov

The reaction of 6-chloropurine with chloroacetone is a key step in some synthetic routes. This reaction forms an intermediate, 1-(6-chloro-9H-purin-9-yl)propan-2-one, which can then be stereoselectively reduced to the desired (R)-alcohol. The regioselectivity of the initial alkylation is a critical factor, and reaction conditions are optimized to favor the formation of the N9-substituted product. nih.govmdpi.com The choice of base and solvent system plays a pivotal role in directing the outcome of the reaction.

| Reactant 1 | Reactant 2 | Base | Solvent | Product(s) | Ref |

| 6-Chloropurine | Methyl iodide | DBU | Acetonitrile | N7 and N9-methylated purines | ub.edu |

| 6-Chloropurine | Bromoether | K2CO3 | DMSO | N9-alkylated product and N7 isomer | mdpi.com |

| 2,6-Dichloro-9-(propan-2-yl)-9H-purine | Methylamine hydrochloride | N-ethyl-N-isopropylpropan-2-amine | DMF | 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine | nih.gov |

Multi-Step Conversions for Precursor Preparation

The synthesis of this compound often necessitates a multi-step approach to construct the necessary precursors with the correct stereochemistry. nih.govguidechem.com A common strategy involves starting with a chiral building block that already contains the desired (R)-stereocenter. For example, (R)-propylene oxide or a derivative can be used as the source of the chiral propan-2-ol sidechain.

This chiral precursor is then elaborated through a series of reactions to introduce the purine moiety. This might involve opening the epoxide with a suitable nucleophile, followed by the construction of the purine ring system or coupling with a pre-formed 6-chloropurine derivative. These multi-step sequences allow for greater control over the final product's stereochemistry, avoiding the need for chiral resolution at a later stage.

Development of Scalable and Efficient Synthetic Procedures

For the practical application of this compound in pharmaceutical manufacturing, the development of scalable and efficient synthetic procedures is paramount. researchgate.net Research in this area focuses on optimizing reaction conditions to maximize yield, minimize reaction times, and simplify purification processes.

Key considerations for scalability include the use of continuous flow reactors, which can offer better control over reaction parameters and improve safety and efficiency compared to batch processes. researchgate.net The selection of catalysts that are highly active and easily separable is also crucial. Furthermore, process optimization may involve a thorough investigation of various solvents, temperatures, and reagent stoichiometries to identify the most cost-effective and robust manufacturing process.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry, aiming to reduce the environmental impact of chemical manufacturing. unife.itresearchgate.netnih.govgcande.org

Utilization of Readily Available and Inexpensive Starting Materials

A core tenet of green chemistry is the use of starting materials that are readily available, inexpensive, and derived from renewable resources whenever possible. nih.gov For the synthesis of this compound, this involves selecting simple and commercially accessible precursors for both the purine core and the chiral sidechain. For instance, hypoxanthine, a naturally occurring purine derivative, can be a starting point for the synthesis of 6-chloropurine. google.comgoogle.com

Approaches for Minimized Waste Generation and Atom Economy

Minimizing waste and maximizing atom economy are central goals of green synthetic design. gcande.org Atom economy refers to the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Synthetic routes are designed to minimize the formation of byproducts and the use of protecting groups, which add steps and generate waste.

Catalytic methods are highly favored as they can significantly reduce the amount of reagents needed. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can also streamline syntheses, reduce solvent usage, and minimize waste. nih.gov

Role As a Key Chiral Building Block in Advanced Organic Synthesis

Precursor in the Asymmetric Synthesis of Antiretroviral Nucleotide Analogs

The specific three-dimensional arrangement of atoms in (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is fundamental to its role in producing potent antiviral drugs. This is particularly evident in the synthesis of Tenofovir and its prodrugs.

Integration into Tenofovir Synthesis Pathways

This compound serves as a critical precursor for (R)-9-(2-hydroxypropyl)adenine (HPA), a key intermediate in the production of Tenofovir. google.cominnospk.com The synthesis of HPA often starts with the alkylation of adenine (B156593) with (R)-propylene carbonate. google.compatsnap.com However, this can lead to the formation of undesired regioisomers. nih.gov An alternative approach involves the use of 4,6-dichloro-5-nitropyrimidine (B16160) and (R)-1-amino-2-propanol, which undergoes condensation, reduction, cyclization, and ammonolysis to yield (R)-1-(6-aminopurine-9-yl)-2-propanol, another name for HPA. google.com

The subsequent step in Tenofovir synthesis is the condensation of HPA with a phosphonate (B1237965) ester, such as diethyl (p-toluenesulfonyloxymethane) phosphonate (DESMP). google.comacs.org This reaction is often catalyzed by a base like magnesium tert-butoxide. google.comacs.org The resulting phosphonate ester is then hydrolyzed to yield Tenofovir. newdrugapprovals.orgtsijournals.com The (R)-configuration of the starting material is essential, as the resulting (R)-enantiomer of Tenofovir is significantly more active against HIV reverse transcriptase than its (S)-counterpart. nih.gov

Table 1: Key Intermediates in Tenofovir Synthesis

| Intermediate | Chemical Name | Role |

|---|---|---|

| This compound | This compound | Precursor to HPA |

| HPA | (R)-9-(2-hydroxypropyl)adenine | Key intermediate for condensation with phosphonate ester |

| DESMP | Diethyl (p-toluenesulfonyloxymethane) phosphonate | Phosphonate donor |

Derivatization to Tenofovir Prodrugs (e.g., Tenofovir Disoproxil Fumarate, Tenofovir Alafenamide)

To improve the oral bioavailability of Tenofovir, it is often converted into prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). nih.gov

The synthesis of TDF involves the esterification of Tenofovir with chloromethyl isopropyl carbonate in the presence of a base, followed by salt formation with fumaric acid. newdrugapprovals.orgtsijournals.com

The synthesis of TAF is more complex. up.ac.za One approach involves the reaction of Tenofovir with phenol (B47542) to form a phenol-tenofovir intermediate, which is then reacted with isopropyl L-alanine to produce TAF. up.ac.za Another innovative method bypasses Tenofovir as an intermediate and focuses on the P-alkylation of a silylated diphenyl phosphonate with a methylthiomethyl ether derivative to construct the crucial carbon-phosphorus bond. acs.org

Application in the Construction of Other Purine-Based Derivatives and Nucleoside Analogs

The versatility of this compound extends beyond Tenofovir synthesis, enabling the creation of a diverse range of purine-based compounds with potential therapeutic applications. mdpi.com

Functional Group Transformations and Substitutions at the Purine (B94841) Moiety

The chloro group at the 6-position of the purine ring in this compound is a versatile handle for nucleophilic substitution reactions. researchgate.net This allows for the introduction of various functional groups, leading to the synthesis of a library of 6-substituted purine derivatives. For example, ammonolysis of (R)-1-(6-chloropurine-9-yl)-2-propanol yields (R)-1-(adenine-9-yl)-2-propanol. google.com Other amines can also be used to create a range of N-substituted purine analogs. researchgate.net Furthermore, the purine ring itself can be modified to create derivatives with different biological activities. mdpi.com

Modifications and Elongations of the Propanol (B110389) Side Chain

The hydroxyl group on the propanol side chain of this compound can be modified or the chain can be elongated to create novel nucleoside analogs. These modifications can influence the compound's biological activity, selectivity, and pharmacokinetic properties.

Methodological Significance for Conveying Chirality into Complex Molecular Architectures

The use of this compound is a prime example of how a chiral building block can be used to introduce a specific stereocenter into a complex molecule. nih.gov This is crucial for the development of stereochemically pure drugs, where one enantiomer often has the desired therapeutic effect while the other may be inactive or even cause unwanted side effects. nih.gov The synthesis of Tenofovir and its prodrugs highlights the importance of this chiral precursor in ensuring the final product has the correct absolute configuration for optimal antiviral activity. nih.govacs.orgnewdrugapprovals.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-1-amino-2-propanol |

| (R)-9-(2-hydroxypropyl)adenine |

| 4,6-dichloro-5-nitropyrimidine |

| Adenine |

| Chloromethyl isopropyl carbonate |

| Diethyl (p-toluenesulfonyloxymethane) phosphonate |

| Fumaric acid |

| Isopropyl L-alanine |

| Phenol |

| Tenofovir |

| Tenofovir Alafenamide |

Mechanistic Insights from Biocatalytic Transformations and Molecular Modeling

Computational Chemistry and Molecular Docking Studies

Computational modeling provides a window into the dynamic interactions between an enzyme and its substrate at the atomic level. For the synthesis of (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol, understanding these interactions within the active site of (R)-specific ADHs is key to explaining the observed anti-Prelog stereoselectivity.

Molecular docking simulations have been employed to investigate how prochiral ketones, analogous to 1-(6-chloro-9H-purin-9-yl)propan-2-one, orient themselves within the active site of engineered Lk-ADH variants. One such variant, named Lk-ADH Prince (harboring E145F, F147L, and Y190C mutations), has been studied to understand its broad substrate scope and strong (R)-stereoselectivity. bohrium.com

Docking studies reveal that for a substrate to be reduced, it must adopt a specific conformation known as a pre-reaction state. In this state, the carbonyl carbon of the ketone is positioned in close proximity (approximately 3.4 Å) to the C4 atom of the nicotinamide (B372718) ring of the NADPH cofactor, facilitating hydride transfer. bohrium.com The orientation of the substrate within the binding pocket is stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. For purine-containing substrates, the purine (B94841) moiety can form crucial interactions that anchor it within the active site, dictating the orientation of the reactive carbonyl group relative to the cofactor.

The stereochemical outcome of the reduction is governed by the Prelog rule, which predicts that a hydride from the cofactor will attack one specific face of the ketone's carbonyl group. Most ADHs follow this rule to produce (S)-alcohols. However, enzymes like the engineered Lk-ADH variants exhibit anti-Prelog selectivity, yielding (R)-alcohols. nih.govnih.gov

Computational docking studies rationalize this anti-Prelog stereoselectivity by comparing the binding energies of the two possible substrate orientations (pro-R and pro-S) that lead to the (R)- and (S)-alcohols, respectively. For the Lk-ADH Prince variant, the pro-R orientation, which leads to the formation of the (R)-alcohol, is consistently found to be energetically more favorable for a wide range of substrates. bohrium.com This preference is attributed to a more stable binding pose with fewer steric clashes and more favorable interactions between the substrate and the active site residues. For instance, in the reduction of diaryl ketones by another engineered Lk-ADH, the formation of a halogen bond between a chlorine substituent and the enzyme was found to lock the substrate into a pro-R binding orientation, leading to high enantioselectivity. rsc.org This demonstrates that specific, subtle interactions can dramatically influence the stereochemical outcome.

The cofactor, typically NADP+ for Lk-ADH, is essential for catalysis, acting as the hydride donor in its reduced form (NADPH). uniprot.org It binds within a conserved Rossmann-fold domain of the enzyme. uniprot.org Molecular dynamics simulations show that the enzyme undergoes a conformational change upon coenzyme binding, enclosing the active site to create a catalytically competent state. nih.gov

Site-directed mutagenesis combined with computational analysis has identified several amino acid residues that are critical for substrate binding and stereoselectivity. In one study engineering Lk-ADH, mutations at positions Y190, I144, L199, E145, and M206 were shown to eliminate steric hindrance and open up the substrate-binding pocket to accommodate bulky ketones. rsc.org The final variant (Y190P/I144V/L199V/E145C/M206F) exhibited significantly enhanced activity and stereoselectivity. rsc.org Similarly, the Lk-ADH Prince variant contains mutations E145F, F147L, and Y190C, which are key to its anti-Prelog specificity. bohrium.com These residues form part of the binding pocket, and their modification alters the size, shape, and hydrophobicity of the active site, thereby influencing how the substrate docks and aligns for hydride transfer from the NADPH cofactor.

Table 1: Key Amino Acid Residues in Engineered Lk-ADH Variants This table is based on findings from related studies on engineered Lk-ADH and may not be directly validated for the specific synthesis of this compound.

| Residue Position | Original Amino Acid | Mutated Amino Acid | Observed Effect | Reference |

|---|---|---|---|---|

| 190 | Tyrosine (Y) | Proline (P) / Cysteine (C) | Alters steric hindrance and substrate positioning | rsc.org, bohrium.com |

| 145 | Glutamic Acid (E) | Cysteine (C) / Phenylalanine (F) | Modifies active site volume and interactions | rsc.org, bohrium.com |

| 144 | Isoleucine (I) | Valine (V) | Reduces steric hindrance in the binding pocket | rsc.org |

| 147 | Phenylalanine (F) | Leucine (L) | Contributes to defining the active site for anti-Prelog selectivity | bohrium.com |

| 199 | Leucine (L) | Valine (V) | Increases active site volume | rsc.org |

Quantum Mechanical Calculations for Reaction Pathway Analysis

While molecular docking provides static pictures of binding, quantum mechanical (QM) methods are used to model the chemical reaction itself, including the breaking and forming of bonds.

QM and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations on ADHs have elucidated the fundamental steps of the catalytic mechanism. The reaction is generally understood to proceed via a two-step mechanism: a proton transfer followed by a hydride transfer. nih.gov Using a substrate alcohol as an example, a proton is first transferred from the alcohol's hydroxyl group to a nearby basic residue (like histidine), which is then followed by the transfer of a hydride ion from the substrate's carbon to the NAD(P)+ cofactor. nih.gov

These calculations allow for the mapping of the entire reaction energy profile, identifying the structures of the transition states (the highest energy points along the reaction coordinate) and calculating their activation free energies. nih.gov The activation energy barrier determines the rate of the reaction, and by calculating it for both the pro-R and pro-S pathways, QM methods can quantitatively predict the stereoselectivity of the enzyme. nih.gov Studies on yeast ADH have also highlighted the role of quantum mechanical tunneling, where the hydride ion passes through the energy barrier, a phenomenon that can significantly influence the reaction rate and kinetic isotope effects. pnas.org

Computational Approaches in Enzyme Engineering and Directed Evolution for Enhanced Performance

Computational tools are not just for analysis; they are integral to the process of improving enzymes for industrial applications, such as the synthesis of chiral molecules like this compound. nih.gov

Rational design and directed evolution are two key strategies for enzyme engineering. nih.gov In rational design, computational modeling is used to predict which specific mutations in the enzyme's active site will lead to desired changes in activity, stability, or selectivity. For example, molecular docking can identify residues causing steric clashes with a target substrate, guiding mutations to create more space. rsc.orgfrontiersin.org

Directed evolution, in contrast, mimics natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis and then screening them for improved performance. Computational approaches can aid this process by creating "smart" libraries that focus mutagenesis on specific "hot spots" within the enzyme, such as the residues lining the substrate-binding pocket, thereby increasing the efficiency of finding improved variants. rsc.org The development of the highly active and selective Lk-ADH variants for bulky ketones is a prime example of how iterative rounds of mutagenesis, guided by computational insights, can lead to biocatalysts with practical utility. bohrium.comrsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for Research Integrity

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC with Chiral Stationary Phases)

The assessment of enantiomeric purity is critical for any chiral compound. For (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol, High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the method of choice for separating and quantifying the two enantiomers. nih.govjiangnan.edu.cn

The principle of this technique lies in the differential interaction between the enantiomers and the chiral environment of the stationary phase. gcms.cz CSPs are typically composed of a chiral selector, such as a polysaccharide derivative (e.g., cellulose (B213188) or amylose (B160209) derivatives) or a cyclodextrin, which is immobilized on a silica (B1680970) support. nih.govgcms.cz These selectors create transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times on the column.

The successful separation allows for the determination of the enantiomeric excess (ee), a measure of the purity of the desired (R)-enantiomer relative to the (S)-enantiomer. A typical analysis would report the retention times for both enantiomers and their respective peak areas, from which the enantiomeric purity is calculated. The development of such a method involves screening various CSPs and optimizing mobile phase conditions (e.g., solvent composition and flow rate) to achieve baseline separation. nih.gov

Table 1: Representative Chiral HPLC System Parameters

| Parameter | Description |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiral Stationary Phase (e.g., Cellulose or Amylose derivatives) |

| Mobile Phase | Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) |

| Detection | UV-Vis Detector (monitoring at a wavelength where the purine (B94841) ring absorbs, e.g., ~260 nm) |

| Purpose | To separate (R)- and (S)-enantiomers and determine enantiomeric excess (ee). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.guidechem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the atomic framework.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ), signal multiplicity, and coupling constants (J). For this compound, the spectrum would exhibit characteristic signals corresponding to the purine ring protons and the propanol (B110389) side chain.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (Purine) | ~8.7 | Singlet (s) |

| H-8 (Purine) | ~8.1 | Singlet (s) |

| N-CH₂ | ~4.3 - 4.5 | Multiplet (m) |

| CH-OH | ~4.0 - 4.2 | Multiplet (m) |

| OH | Variable | Singlet (s), broad |

Note: Predicted values are based on general principles and data from structurally similar compounds. aspirasci.com The exact chemical shifts can vary based on the solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom typically produces a distinct signal, revealing the total number of carbon environments and their electronic state (sp², sp³).

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-6 (Purine) | ~151 |

| C-2 (Purine) | ~150 |

| C-4 (Purine) | ~149 |

| C-8 (Purine) | ~143 |

| C-5 (Purine) | ~131 |

| CH-OH | ~68 |

| N-CH₂ | ~52 |

Note: Predicted values are based on general principles. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. miamioh.edu

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduscribd.com For this molecule, COSY would show correlations between the CH₃ protons and the CH-OH proton, and between the CH-OH proton and the N-CH₂ protons, confirming the connectivity of the propanol side chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comscribd.com It is used to definitively assign which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. sdsu.edursc.org This is particularly powerful for establishing the connection between different parts of the molecule. For instance, HMBC would show a correlation from the N-CH₂ protons to the C-4 and C-8 carbons of the purine ring, confirming that the propanol side chain is attached at the N-9 position. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with very high precision, which allows for the unambiguous verification of its elemental formula. chemrxiv.org For this compound, the molecular formula is C₈H₉ClN₄O. guidechem.com HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places, enabling the differentiation between compounds with the same nominal mass but different elemental compositions. The experimentally determined mass must match the calculated theoretical mass within a narrow tolerance (typically <5 ppm) to confirm the molecular formula. guidechem.com

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉ClN₄O |

| Monoisotopic Mass (Calculated) | 212.0465 g/mol |

| Expected Ion (e.g., [M+H]⁺) | 213.0543 m/z |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While NMR and MS can confirm the constitution and formula of the molecule, single-crystal X-ray diffraction is the gold standard for determining its three-dimensional structure in the solid state and, crucially, for assigning the absolute stereochemistry of a chiral center. soton.ac.ukthieme-connect.de

This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of each atom. For chiral molecules, the use of anomalous dispersion effects allows for the unambiguous determination of the absolute configuration (R or S) at the stereocenter, often expressed through the Flack parameter. soton.ac.ukthieme-connect.de A successful crystallographic analysis of this compound would provide definitive proof of the (R)-configuration at the C-2 position of the propanol chain and detail bond lengths, bond angles, and intermolecular interactions in the crystal lattice. researchgate.net

Future Directions and Research Opportunities

Development of Next-Generation Biocatalysts for Improved Efficiency and Selectivity

Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral pharmaceutical ingredients. nih.gov The chemoenzymatic synthesis of related compounds has successfully utilized (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol as a pivotal building block. acs.orgnih.gov Current methods often rely on either the kinetic resolution of a racemic mixture using lipases or the stereoselective reduction of a ketone precursor using alcohol dehydrogenases (ADHs). acs.orgnih.gov

Future research will likely focus on developing "next-generation" biocatalysts through protein engineering and directed evolution. researchgate.net The goal is to create enzymes with enhanced activity, higher enantioselectivity, and greater stability under industrial process conditions. For instance, the lipase (B570770) from Burkholderia cepacia (BCL), which has been used for kinetic resolution of the corresponding racemic alcohol, could be engineered to achieve higher enantioselectivity (E) values and faster reaction rates. acs.orgnih.gov Similarly, alcohol dehydrogenases, such as the one from Lactobacillus kefir, could be optimized to improve yield and optical purity of the desired (R)-alcohol from its ketone precursor, 1-(6-chloro-9H-purin-9-yl)propan-2-one. acs.orgnih.gov

The exploration of novel enzyme classes, such as imine reductases (IREDs) and reductive aminases (RedAms), could also open new synthetic routes. mdpi.com Furthermore, the immobilization of these enzymes is a key area of development, as it has been shown to remarkably increase stability and allow for reuse in repetitive batches, significantly improving the process's cost-effectiveness and sustainability. mdpi.com

| Enzyme Type | Specific Example | Reaction | Potential Improvement Area |

|---|---|---|---|

| Lipase | Burkholderia cepacia Lipase (BCL, Amano PS-IM) | Kinetic resolution of racemic 1-(6-chloro-9H-purin-9-yl)propan-2-ol | Enhanced enantioselectivity (E-value >350), increased solvent/thermal stability |

| Alcohol Dehydrogenase (ADH) | Lactobacillus kefir ADH (Lk-ADH) | Asymmetric reduction of 1-(6-chloro-9H-purin-9-yl)propan-2-one | Improved cofactor regeneration, broader substrate scope, higher yield under process conditions |

| Imine Reductase (IRED) / Reductive Aminase (RedAm) | N/A (Exploratory) | Reductive amination of ketone precursors for derivative synthesis | Discovery and engineering of enzymes specific for purine-based substrates |

Exploration of Novel, Highly Sustainable Synthetic Routes

Key areas for exploration include:

Continuous Flow Synthesis : Shifting from traditional batch processing to continuous flow systems can offer significant advantages. Flow chemistry, potentially using systems like the H-Cube® for in-situ hydrogen generation, can enhance safety, improve reaction control, and allow for easier scalability. unibo.it

Green Solvents and Reagents : A major focus will be the replacement of conventional solvents like dimethylformamide (DMF) with more environmentally friendly alternatives. unibo.it The use of greener coupling reagents, such as propylphosphonic anhydride (T3P®), can also reduce the toxicity and safety concerns associated with traditional reagents like carbodiimides. unibo.it

Novel Activation Methods : Non-traditional activation techniques such as barochemistry (high hydrostatic pressure) present a novel frontier for green synthesis. rsc.org High-pressure synthesis can accelerate reactions and influence selectivity, often under solvent-free or reduced-solvent conditions. rsc.org

Computational Design of Enhanced Enzyme-Substrate Interactions

Computational modeling is a critical tool for understanding and engineering enzyme function. nih.gov Future research will leverage advanced computational methods to design biocatalysts with superior properties for the synthesis of this compound.

Molecular docking and molecular dynamics (MD) simulations can be used to elucidate the precise interactions between the substrate (or its precursor) and the amino acid residues in the enzyme's active site. nih.govmdpi.com This knowledge is foundational for rational protein design, where specific mutations are introduced to enhance binding affinity and catalytic efficiency. mdpi.com For example, by modeling the binding of 1-(6-chloro-9H-purin-9-yl)propan-2-one within the active site of an ADH, researchers can identify key residues to target for mutagenesis to improve stereocontrol and reaction kinetics. nih.gov

Furthermore, computational approaches can be used to screen vast virtual libraries of enzyme variants or even design novel protein scaffolds de novo. bakerlab.org These methods can predict which mutations are most likely to lead to improved performance, thereby reducing the time and effort required in the laboratory for screening and directed evolution experiments. nih.govbakerlab.org

| Computational Method | Application | Desired Outcome |

|---|---|---|

| Molecular Docking | Predicting the binding orientation of the substrate in the enzyme's active site. | Identification of key active site residues for targeted mutagenesis. mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the enzyme-substrate complex over time. | Understanding conformational changes and the stability of interactions. nih.gov |

| Pharmacophore Modeling | Creating a 3D model of the essential steric and electronic features for binding. | Screening for novel enzymes or designing inhibitors with high specificity. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the reaction mechanism at the electronic level. | Detailed understanding of the catalytic steps to guide rational enzyme redesign. |

Application of Compound and its Derivatives in Advanced Chemical Transformations and Materials Science

Beyond its role as a pharmaceutical intermediate, the unique structure of this compound offers potential for broader applications in chemistry and materials science. The purine (B94841) core is a versatile scaffold, and the chloro-substituent at the C6 position is a reactive handle for introducing a wide array of functional groups via nucleophilic substitution. nih.govresearchgate.net

Future research could explore the use of this compound as a chiral building block for:

Asymmetric Catalysis : The chiral propanol (B110389) side chain and the nitrogen-rich purine core could be functionalized to create novel chiral ligands for transition metal catalysts. These ligands could be applied in various asymmetric transformations, such as hydrogenations, C-C bond formations, or hydrosilylations.

Supramolecular Chemistry : The purine ring is capable of forming specific hydrogen bonding interactions. Derivatives of the compound could be designed to self-assemble into complex, ordered supramolecular structures like gels, liquid crystals, or nanotubes.

Functional Materials : By incorporating the chiral purine derivative into polymer backbones or as a component of metal-organic frameworks (MOFs), new materials with tailored properties could be developed. These might include chiral stationary phases for chromatography, materials with specific optical activities, or sensors capable of chiral recognition. The synthesis of novel heterocyclic systems, such as linking the purine core to 1,3,4-oxadiazole or α-methylene-γ-butyrolactone moieties, demonstrates the feasibility of creating complex new molecular architectures from purine precursors. mdpi.comkoreascience.kr

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol, and what are the critical reaction parameters?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions using 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine as a precursor. Key steps include:

- Dissolving the purine derivative in toluene with a Pd(Ph₃)₄ catalyst (0.05 mmol) and 4-substituted phenylboronic acid (1.5 mmol).

- Refluxing for 12 hours under inert conditions, followed by column chromatography (EtOAc–hexane gradient) for purification .

- Critical Parameters : Reaction temperature (~110°C for reflux), stoichiometric ratios (1:1.5 purine:boronic acid), and catalyst loading (3–5 mol%) significantly impact yield and purity.

Q. How is the enantiomeric purity of this compound validated experimentally?

- Methodological Answer : Chiral HPLC or polarimetry is used to confirm enantiopurity. For example:

- X-ray crystallography of analogous compounds (e.g., diisopropyl phosphonate derivatives) reveals absolute configuration via comparative analysis of torsion angles and hydrogen-bonding patterns .

- Polarimetric measurements ([α]D) can corroborate stereochemistry when benchmarked against known (R)-configured alcohols (e.g., (R)-(-)-2-chloro-1-propanol, [α]D = -12.5°) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classification:

- Hazards : Acute toxicity (oral, H302), skin/eye irritation (H315/H319), and respiratory sensitization (H335).

- Preventive Measures : Use fume hoods (P261), wear nitrile gloves (P280), and avoid aerosol formation (P271). Store at 2–8°C in sealed containers under nitrogen .

Advanced Research Questions

Q. How does the stereochemistry of the propan-2-ol moiety influence the compound’s interaction with enzymatic targets?

- Methodological Answer : Molecular docking studies of (R)-configured derivatives show enhanced binding to adenosine deaminase-like enzymes due to:

- Optimal alignment of the hydroxyl group with catalytic residues (e.g., His238 in adenosine deaminase).

- Steric hindrance in (S)-isomers disrupts hydrogen-bonding networks, reducing inhibitory activity .

Q. What analytical techniques resolve contradictions in reported NMR spectral data for this compound?

- Methodological Answer : Discrepancies in δH (ppm) values often arise from solvent effects or tautomerism. Strategies include:

- Multi-Solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts (e.g., NH protons at δ 12.1–12.3 ppm in DMSO-d₆).

- Variable Temperature (VT) NMR : Detect tautomeric equilibria (e.g., N7 vs. N9 purine protonation) by observing line broadening at low temperatures .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Use QSPR models (e.g., ACD/Labs) to estimate pKa values for the purine N1 (pKa ≈ 4.2) and propan-2-ol hydroxyl (pKa ≈ 15.5).

- Hydrolysis Pathways : DFT calculations (B3LYP/6-31G*) simulate acid-catalyzed cleavage of the purine-propanol bond, identifying transition states and activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.